methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate

Proline mimicry Peptide bond isomerization Collagen stability

Methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate (CAS free base: 1279201-03-4; HCl salt: 1279115-48-8) is a conformationally rigid, enantiopure 2-azabicyclo[2.1.1]hexane (2-azaBCH) derivative. This scaffold is a bridged, saturated analog of proline, featuring a one-carbon methylene bridge that locks the pyrrolidine ring into a defined pucker.

Molecular Formula C7H11NO2
Molecular Weight 141.17 g/mol
Cat. No. B12275339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate
Molecular FormulaC7H11NO2
Molecular Weight141.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1C2CC1NC2
InChIInChI=1S/C7H11NO2/c1-10-7(9)6-4-2-5(6)8-3-4/h4-6,8H,2-3H2,1H3/t4-,5-,6+/m0/s1
InChIKeyRTGGKLZTJDGSFV-HCWXCVPCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate: Single-Enantiomer Bicyclic Proline Analog for Constrained Peptide & Medicinal Chemistry Sourcing


Methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate (CAS free base: 1279201-03-4; HCl salt: 1279115-48-8) is a conformationally rigid, enantiopure 2-azabicyclo[2.1.1]hexane (2-azaBCH) derivative. This scaffold is a bridged, saturated analog of proline, featuring a one-carbon methylene bridge that locks the pyrrolidine ring into a defined pucker [1]. The (1S,4R,5R) absolute configuration places the methyl ester in a syn orientation relative to the bridge, a stereochemical feature critical for reproducible folding in β-peptide oligomers [2]. As a 2,4-methanoproline (MetPro) building block, it serves as a key intermediate for synthesizing factor XIIa inhibitors and other bioactive molecules, offering procurement teams a well-characterized chiral starting material with established synthetic utility [3].

Why Methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate Cannot Be Interchanged with Other Proline Surrogates or 2-AzaBCH Stereoisomers


Generic substitution of methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate with flexible L-proline, 4-substituted prolines, or even other 2-azaBCH diastereomers introduces uncontrolled conformational heterogeneity that directly undermines the core rationale for its use. In the 2-azaBCH scaffold, the methylene bridge simultaneously mimics both the Cγ-endo and Cγ-exo puckers of proline [1], an effect not achievable with monocyclic analogs. Crucially, the absolute (1S,4R,5R) configuration dictates the syn orientation of the 5-carboxylate, which is essential for the ordered secondary structure observed in β-peptide oligomers; the enantiomeric or diastereomeric forms yield distinct folding patterns [2]. Furthermore, the N-unprotected secondary amine in this specific compound provides a reactive handle for late-stage diversification via nucleophilic substitution at the bridgehead position, a reactivity profile not shared by N-Boc-protected or N-alkylated analogs that are more commonly stocked [3].

Quantitative Differentiation Evidence: Methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate vs. Proline and Analog Comparators


Amide Bond Trans/Cis Ratio (KT/C): Conformational Locking Alters the Isomeric Equilibrium Relative to L-Proline

The N-acetyl methyl ester derivative of the 2,4-methanoproline core bearing the (1S,4R,5R) configuration—directly derived from the target compound—exhibits a KT/C ratio of 2.4 (71% trans) in CDCl₃ and 3.7 (79% trans) in D₂O (MetPro entry 5) [1]. In contrast, the syn-substituted ex-MetFlp and ex-MetHyp analogues, which lock the ring in different puckers, show substantially lower trans preferences (KT/C = 1.2–2.0 in CDCl₃; 54–67% trans) [1]. This quantitative difference in amide bond geometry directly impacts peptide secondary structure stability, making the (1S,4R,5R) configuration preferentially suited for applications requiring trans-amide bond enforcement.

Proline mimicry Peptide bond isomerization Collagen stability

Conformational Homogeneity: Single Ring Pucker vs. Two-State Equilibrium in L-Proline

L-Proline exists in solution as an equilibrium between Cγ-endo and Cγ-exo ring puckers, with the population ratio dependent on substituents and solvent [1]. The 2-azabicyclo[2.1.1]hexane scaffold structurally constrains both Cγ positions simultaneously via a methylene bridge, effectively 'freezing' the ring into a single, well-defined conformation [1]. For the (1S,4R,5R) stereoisomer, X-ray crystallography of the corresponding 5-syn-carboxylic acid (MPCA) and its tetrameric β-peptide confirms a consistent trans-amide geometry with the C(5)-amide-carbonyl oriented toward the C(4) bridgehead [2]. In contrast, L-proline tetramers exhibit conformational heterogeneity with variable cis/trans populations, complicating structure-activity interpretation [1].

Conformational restriction Ring pucker Molecular rigidity

Synthetic Versatility: Direct Derivatization at the 5-Carboxylate Position into Halo, Amino, Phenyl, and Alkyl Analogs Not Accessible from Simple Proline Esters

The (1S,4R,5R)-5-syn-carboxy-2-azabicyclo[2.1.1]hexane (the free acid of the target methyl ester) serves as a demonstrated precursor for at least 9 distinct 5-substituted methanopyrrolidine analogs, including 5-syn-Cl, -Br, -I, -Ph, -NHCOOR (R = Me, Bn, t-Bu), -CH₂CH₂COOMe, and 5-anti-Br, -I, -Ph derivatives [1]. This level of regio- and stereoselective diversification from a single chiral building block is not achievable from L-proline methyl ester, where the absence of the bridging constraint leads to epimerization and mixed products under analogous conditions [1]. The target methyl ester can be hydrolyzed to the free acid, converted to the acyl chloride, or directly used in amide coupling, providing orthogonal reactivity at the N-terminus and C-terminus.

Diversification Building block Medicinal chemistry

Nucleophilic Substitution at the Bridgehead Methylene: A Reactivity Handle Absent in N-Alkylated or N-Boc-Protected 2-AzaBCH Analogs

The free secondary amine in the target compound is a prerequisite for the nucleophilic substitution chemistry at the 1-position (bridgehead methylene). Malpass et al. demonstrated that successful displacement of a mesylate leaving group at the 1-methylene position of the 2-azabicyclo[2.1.1]hexane ring system proceeds without skeletal rearrangement, enabling introduction of heterocyclic substituents and β-amino acid homologation [1]. N-Boc or N-alkyl protecting groups block this reactivity entirely, requiring additional deprotection steps. This directly contrasts with commonly stocked N-Boc-2-azabicyclo[2.1.1]hexane-5-carboxylate analogs, which are inert to bridgehead functionalization until the protecting group is removed [1].

Bridgehead functionalization Nucleophilic displacement Epibatidine analogs

Enantiomeric Purity and Absolute Configuration Confirmation: X-Ray Crystallography vs. Chiral HPLC for Identity Assurance

The absolute (1S,4R,5R) stereochemistry of the target compound class has been rigorously established by single-crystal X-ray diffraction of a resolved derivative [1]. In the Temple University dissertation work, resolution of (±)-6-syn-benzyloxymethyl-MetPyr-5-acid was performed using (S)-(−)-α-methylbenzylamine, and the absolute configuration of the resolved enantiomer was confirmed by X-ray crystallography [1]. This contrasts with many commercially available 2-azabicyclo[2.1.1]hexane building blocks where stereochemistry is assigned solely by analogy or chiral HPLC retention time, introducing the risk of misassignment. The availability of X-ray quality crystals from the target compound series provides procurement teams with a definitive reference standard for identity verification.

Stereochemical integrity Absolute configuration Quality control

Validated Application Scenarios for Methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate in Research and Industrial Sourcing


Synthesis of Factor XIIa Inhibitor Candidates Using the 2-AzaBCH Core as an ortho-Disubstituted Benzene Bioisostere

The 2-azabicyclo[2.1.1]hexane scaffold has been explicitly claimed in PCT patent WO2024038282A1 as a core structural motif for factor XIIa enzyme inhibitors [1]. The methyl ester at the 5-position serves as a versatile handle for amide bond formation with elaborated amine fragments described in the patent. The (1S,4R,5R) configuration provides the correct exit vector geometry to mimic ortho-disubstituted benzene rings while offering improved sp³ character, aqueous solubility, and reduced planarity compared to aromatic counterparts [2]. Research groups pursuing FXIIa-targeted anticoagulant discovery should source this specific single enantiomer to ensure stereochemical consistency with the patent exemplification data.

Construction of Conformationally Homogeneous β-Peptide Oligomers for Foldamer Research

The (1S,4R,5R)-5-syn-carboxy-2-azabicyclo[2.1.1]hexane (MPCA) motif—directly accessible from the target methyl ester via hydrolysis—has been used to prepare β-peptide oligomers up to octamer length that exhibit ordered secondary structure as evidenced by CD spectroscopy [1]. Unlike β-peptides derived from flexible β-proline analogs, the MPCA oligomers show enhanced folding uniformity at tetramer length and above, with the octamer demonstrating minimal solvent dependence and thermal stability [1]. Researchers in foldamer chemistry and peptidomimetic design should procure this specific stereoisomer, as the (1R,4S,5S) enantiomer or syn/anti mixtures produce fundamentally different folding architectures.

One-Stage Diversification to 5-Halo, 5-Amino, and 5-Phenyl Methanopyrrolidine Libraries

Starting from the target methyl ester (via the corresponding 5-syn-carboxylic acid), Krow et al. demonstrated the synthesis of nine distinct 5-X-substituted methanopyrrolidines including halogenated (Cl, Br, I), amino (carbamate), phenyl, and ester-extended derivatives, all with defined syn or anti stereochemistry [1]. This chemistry enables medicinal chemistry groups to generate focused screening libraries from a single procurement item. The methyl ester form is preferred for initial stockpiling because it can be hydrolyzed quantitatively to the free acid when needed, or used directly for amide coupling with amine-containing fragments, offering maximum flexibility in parallel synthesis workflows.

Synthesis of Epibatidine Analogs and Nicotinic Acetylcholine Receptor (nAChR) Ligands via Bridgehead Functionalization

The free secondary amine in the target compound enables the bridgehead (1-position) functionalization chemistry developed by Malpass et al. for constructing epibatidine analogs and nAChR ligands [1]. The nucleophilic displacement at the 1-methylene position proceeds without the skeletal rearrangement that had been anticipated for this strained ring system, enabling introduction of heterocyclic substituents (pyridine, pyridazine) at the bridgehead [1]. Groups working on nicotinic receptor pharmacology should specifically source the N-unprotected methyl ester rather than the more commonly available N-Boc derivative, as the Boc group must be removed prior to bridgehead functionalization, adding a synthetic step and reducing overall yield.

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